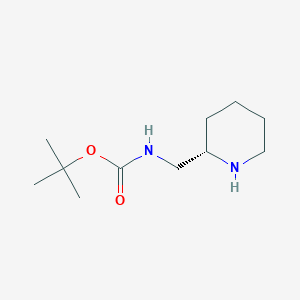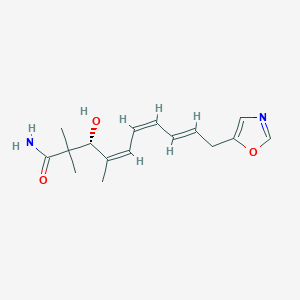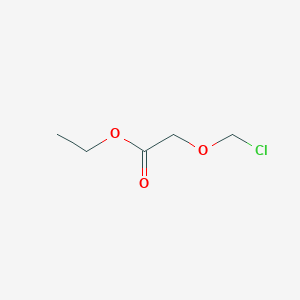
2-(Chloromethoxy)acetic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethoxy)acetic acid ethyl ester is a chemical compound that has been studied for its reactivity and potential applications in organic synthesis. The compound is characterized by the presence of a chloromethoxy group attached to an acetic acid ethyl ester moiety. This structure is of interest due to its potential to undergo various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester is achieved through the reaction of tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate . Although this does not directly describe the synthesis of 2-(chloromethoxy)acetic acid ethyl ester, the use of thionyl chloride is a common reagent in chlorination reactions, which could be relevant for the synthesis of chloromethoxy derivatives.
Molecular Structure Analysis
The molecular structure of 2-(chloromethoxy)acetic acid ethyl ester can be inferred to involve a chloromethyl ether group based on the reactivity described in the literature. For example, 2-(chloromethoxy)ethyl acetate has been shown to react with alcohols to produce 2-(alkoxymethoxy)ethyl acetates, suggesting the presence of a chloromethyl ether group that can participate in neighboring group reactions .
Chemical Reactions Analysis
The chemical reactivity of 2-(chloromethoxy)acetic acid ethyl ester has been explored, particularly its interaction with alcohols in the presence of silver carbonate to yield 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes . The proposed mechanism involves the participation of the chloromethyl ether oxygen atom, indicating that the chloromethoxy group plays a crucial role in the compound's reactivity.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-(chloromethoxy)acetic acid ethyl ester are not detailed in the provided papers, related compounds have been characterized using techniques such as IR, ^1HNMR, and elemental analysis, with mass spectrometry (MS) confirming some of the structures . These techniques are essential for determining the physical and chemical properties of organic compounds and could be applied to 2-(chloromethoxy)acetic acid ethyl ester for a comprehensive analysis.
Relevant Case Studies
Although no direct case studies involving 2-(chloromethoxy)acetic acid ethyl ester were provided, the literature does mention the importance of chlorinated compounds like 2-chloropropionic acid and its esters. These compounds are used in the synthesis of various chemicals, including pesticides and pharmaceutical intermediates . The research progress on the resolution of such compounds highlights the significance of understanding their properties and reactivity for industrial applications.
Wissenschaftliche Forschungsanwendungen
Ester Production by Microorganisms
Research has highlighted the ability of certain yeast species, such as Hansenula anomala, to produce ethyl acetate, a related ester, during fermentation processes. This production is influenced by environmental factors such as aeration and the presence of ethanol and glucose. The formation of ethyl acetate involves aerobic utilization of ethanol accumulated during glucose fermentation, suggesting a complex biochemical pathway that might be relevant to understanding the production and applications of similar esters, including 2-(Chloromethoxy)acetic Acid Ethyl Ester (Tabachnick & Joslyn, 1953).
Process Intensification in Ethyl Acetate Production
A comprehensive review on the ethyl acetate esterification process explores various process intensification techniques. These techniques aim to enhance production efficiency and product purity while reducing energy consumption and capital investment. Techniques such as reactive distillation and microwave-assisted reactive distillation have been studied, indicating potential for improving the synthesis processes of related esters, potentially including 2-(Chloromethoxy)acetic Acid Ethyl Ester (Patil & Gnanasundaram, 2020).
Toxicity and Environmental Impact Studies
Studies on related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have examined their toxicity and environmental impact. These studies offer insights into the fate, behavior, and potential effects of esters in aquatic and terrestrial environments, including their interactions with non-target species and potential pathways of degradation or accumulation (Islam et al., 2017).
Biotechnological Applications
Research into biotechnological routes for lactic acid production from biomass has discussed the conversion of lactic acid into various chemicals, including esters. This indicates a growing interest in utilizing biotechnological methods for synthesizing esters, potentially encompassing compounds like 2-(Chloromethoxy)acetic Acid Ethyl Ester, from renewable resources (Gao, Ma, & Xu, 2011).
Eigenschaften
IUPAC Name |
ethyl 2-(chloromethoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-9-5(7)3-8-4-6/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWWPLIBOXOWMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethoxy)acetic Acid Ethyl Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


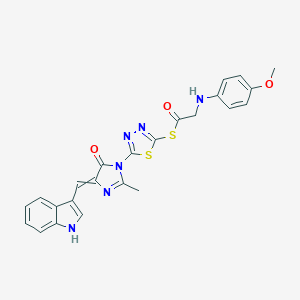
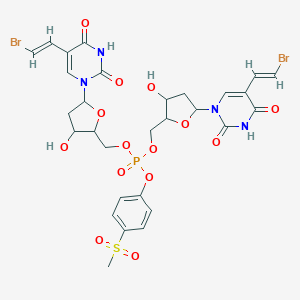
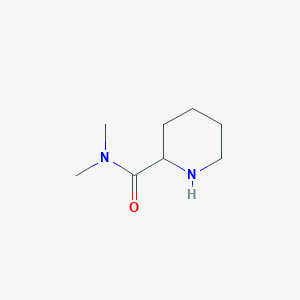
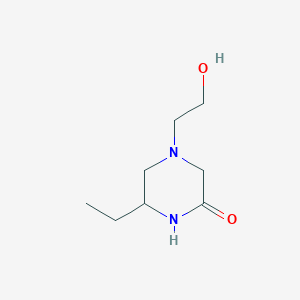
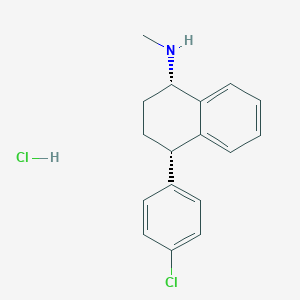
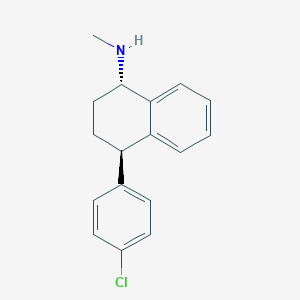
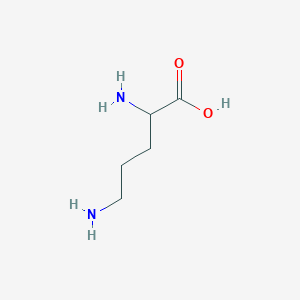
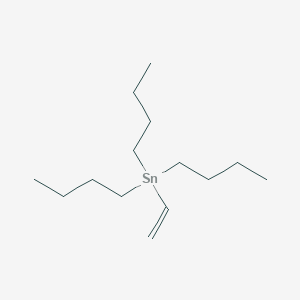
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)
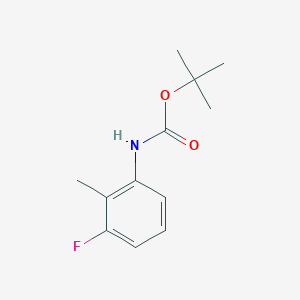
![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
